molecular formula C6H4BrN3S B2415625 6-Bromothieno[2,3-d]pyrimidin-4-amine CAS No. 60703-81-3

6-Bromothieno[2,3-d]pyrimidin-4-amine

Cat. No.: B2415625
CAS No.: 60703-81-3
M. Wt: 230.08
InChI Key: IFWIWFFQSVCWSR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromothieno[2,3-d]pyrimidin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps :

    Bromination: The aromatic ring of a suitable precursor, such as 2-aminonicotinonitrile, is brominated to introduce the bromine atom at the desired position.

    Condensation and Cyclization: The brominated intermediate undergoes condensation and cyclization reactions to form the thieno[2,3-d]pyrimidine core.

    Dimroth Rearrangement: The final step involves a Dimroth rearrangement to introduce the amino group at the 4-position.

Microwave irradiation is often employed in the last two steps to improve yields and reduce the formation of undesirable by-products .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for scalability and cost-effectiveness. The process typically involves standard laboratory equipment and reagents, allowing for the production of large quantities without the need for chromatography for purification .

Chemical Reactions Analysis

Types of Reactions

6-Bromothieno[2,3-d]pyrimidin-4-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6-position can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 6-amino-substituted thieno[2,3-d]pyrimidines .

Scientific Research Applications

6-Bromothieno[2,3-d]pyrimidin-4-amine has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromothieno[2,3-d]pyrimidin-4-amine is unique due to the presence of both a bromine atom and an amino group, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile intermediate for the synthesis of a wide range of biologically active compounds .

Properties

IUPAC Name

6-bromothieno[2,3-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3S/c7-4-1-3-5(8)9-2-10-6(3)11-4/h1-2H,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFWIWFFQSVCWSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC2=NC=NC(=C21)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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